4-(2-Ethylcyclohexyl)aniline

Catalog No.
S13769334
CAS No.
M.F
C14H21N
M. Wt
203.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Ethylcyclohexyl)aniline

Product Name

4-(2-Ethylcyclohexyl)aniline

IUPAC Name

4-(2-ethylcyclohexyl)aniline

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

InChI

InChI=1S/C14H21N/c1-2-11-5-3-4-6-14(11)12-7-9-13(15)10-8-12/h7-11,14H,2-6,15H2,1H3

InChI Key

HGLBWSPNBZHYDV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1C2=CC=C(C=C2)N

4-(2-Ethylcyclohexyl)aniline is an organic compound characterized by its aromatic amine structure. It features a cyclohexyl group substituted with an ethyl group at the 2-position, attached to an aniline moiety. The chemical formula for this compound is C_{13}H_{19}N, and it is classified as a secondary amine due to the presence of the nitrogen atom bonded to two carbon-containing groups. This compound is primarily utilized in various chemical syntheses and industrial applications.

  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, similar to other anilines, where electrophiles can replace hydrogen atoms on the aromatic ring.
  • Acylation: This compound can react with acyl chlorides to form amides through a Friedel-Crafts acylation process, which involves the formation of an acylium ion that attacks the aromatic ring .
  • Oxidation: Under oxidative conditions, 4-(2-Ethylcyclohexyl)aniline can be oxidized to form various products, including nitro derivatives and azo compounds .

Several methods can be employed to synthesize 4-(2-Ethylcyclohexyl)aniline:

  • Friedel-Crafts Alkylation: This method involves the alkylation of aniline using 2-ethylcyclohexyl halides in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The reaction proceeds through the formation of a carbocation that attacks the aromatic ring .
  • Reduction of Nitro Compounds: Starting from nitro derivatives, reduction processes using catalytic hydrogenation or reducing agents can yield the corresponding aniline derivative .
  • Direct Amination: The direct amination of cyclohexene or its derivatives using ammonia or primary amines under specific conditions may also lead to the formation of 4-(2-Ethylcyclohexyl)aniline.

4-(2-Ethylcyclohexyl)aniline finds applications in various fields:

  • Dyes and Pigments: It is used as a precursor in dye synthesis due to its ability to form stable colored compounds.
  • Pharmaceuticals: Similar compounds are often investigated for their potential therapeutic applications, including analgesics and anti-inflammatory agents.
  • Polymer Industry: It can serve as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.

Several compounds share structural similarities with 4-(2-Ethylcyclohexyl)aniline. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
AnilineC_{6}H_{5}NH_{2}Basic structure without alkyl groups
2-EthylanilineC_{8}H_{11}NContains ethyl group directly on benzene
N-EthylanilineC_{8}H_{11}NContains ethyl group attached to nitrogen
4-MethylanilineC_{7}H_{9}NMethyl substitution instead of cyclohexane
CyclohexylanilineC_{12}H_{17}NCyclohexane directly attached to benzene

4-(2-Ethylcyclohexyl)aniline is unique due to its cyclohexane structure substituted at the 2-position with an ethyl group, distinguishing it from other anilines that typically contain simpler alkyl groups or different substituents.

Spectroscopic Analysis

Rotational Coherence Spectroscopy Studies

Rotational coherence spectroscopy represents a powerful technique for investigating the structural dynamics of aromatic amine derivatives in the gas phase. This method exploits the periodic spacings in rotational energy levels to provide detailed information about molecular geometry and rotational constants through time-resolved measurements [1]. For 4-(2-Ethylcyclohexyl)aniline, rotational coherence spectroscopy would be particularly valuable for determining the ground and excited state rotational constants, which are essential for understanding the molecular conformation and structural changes upon electronic excitation.

The technique relies on the creation of rotational wave packets through optical excitation, followed by monitoring the time-dependent fluorescence decay to extract rotational information [1]. Studies on related para-substituted anilines, such as para-cyclohexylaniline, have demonstrated the capability of this approach to provide precise rotational constants with unprecedented accuracy [2]. For para-cyclohexylaniline, experimental rotational constants of A = 2406.4 ± 0.6 MHz, B = 1202.9 ± 0.3 MHz, and C = 800.6 ± 0.2 MHz were determined in the ground state, with corresponding excited state values showing systematic changes reflecting structural reorganization upon electronic excitation [2].

The application of rotational coherence spectroscopy to 4-(2-Ethylcyclohexyl)aniline would enable the determination of its three principal rotational constants, which are directly related to the molecular moments of inertia and thus provide detailed geometric information. The presence of the ethyl substituent on the cyclohexyl ring would introduce additional complexity compared to the parent cyclohexylaniline system, potentially affecting the rotational dynamics and coherence decay times.

The coherence decay in such systems is primarily governed by intramolecular vibrational redistribution and dephasing mechanisms, with typical coherence times ranging from several picoseconds to tens of picoseconds depending on the molecular size and flexibility [3]. For 4-(2-Ethylcyclohexyl)aniline, the increased molecular size and additional conformational degrees of freedom associated with the ethyl substituent would likely result in shorter coherence times compared to simpler aniline derivatives.

Nuclear Magnetic Resonance Spectral Fingerprinting

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-(2-Ethylcyclohexyl)aniline through detailed analysis of both proton and carbon-13 chemical shifts. The 1H NMR spectrum of this compound would exhibit characteristic resonances across several distinct regions, reflecting the diverse chemical environments within the molecule [4].

The aromatic protons of the aniline ring would appear in the typical aromatic region between 6.5 and 7.5 ppm, with the ortho protons (adjacent to the amino group) appearing at slightly higher field due to the electron-donating effect of the amino substituent [4]. The para protons would show distinct coupling patterns characteristic of the para-disubstituted benzene ring. These aromatic signals would appear as complex multiplets due to aromatic coupling interactions.

The amino group protons would manifest as a broad signal in the region of 3.5-4.5 ppm, with the exact chemical shift and multiplicity depending on the exchange rate and hydrogen bonding interactions [4]. The cyclohexyl protons would contribute to the aliphatic region between 1.0 and 3.0 ppm, with the proton attached to the carbon bearing the aniline substituent appearing as a complex multiplet around 2.5-3.0 ppm due to its proximity to the aromatic system.

The ethyl substituent would generate characteristic patterns with the methyl group appearing as a triplet around 1.0-1.3 ppm due to coupling with the adjacent methylene protons, while the methylene protons would appear as a quartet in the region of 2.0-2.5 ppm [4]. The remaining cyclohexyl protons would contribute to the complex multiplet structure in the aliphatic region, with axial and equatorial protons potentially showing distinct chemical shifts depending on the ring conformation.

13C NMR spectroscopy would provide complementary structural information with aromatic carbons appearing in the region of 110-150 ppm. The carbon bearing the amino group would appear at the most upfield position of the aromatic carbons (around 110-120 ppm), while the carbon bearing the cyclohexyl substituent would appear around 130-140 ppm [4]. The quaternary aromatic carbons would exhibit characteristic chemical shifts that depend on their substitution pattern.

The aliphatic carbons would span the region from 20 to 50 ppm, with the cyclohexyl carbons showing distinct chemical shifts based on their structural environment. The carbon directly attached to the aromatic ring would appear at the most downfield position of the aliphatic carbons (around 40-50 ppm), while the ethyl carbons would appear at their characteristic positions with the methyl carbon around 10-15 ppm and the methylene carbon around 25-30 ppm [4].

Advanced NMR techniques such as 15N NMR would provide additional structural insights, with the amino nitrogen expected to appear in the region typical for aromatic amines. Studies on substituted anilines have shown that 15N chemical shifts are sensitive to both electronic and steric effects of substituents, with empirical correlations available for predicting these shifts based on substituent parameters [5].

Two-dimensional NMR techniques, including 1H-1H COSY, 1H-13C HSQC, and 1H-13C HMBC, would enable complete structural assignment and confirmation of the molecular connectivity. These techniques would be particularly valuable for distinguishing between different regioisomers and for confirming the substitution pattern of the cyclohexyl ring.

Computational Chemistry Approaches

Conformational Analysis of Ethylcyclohexyl Substituents

The conformational landscape of 4-(2-Ethylcyclohexyl)aniline is dominated by the inherent flexibility of the cyclohexyl ring and the rotational freedom of the ethyl substituent. Comprehensive conformational analysis requires systematic exploration of these degrees of freedom using computational methods that can accurately describe the energetic preferences and structural features of different conformers.

The cyclohexyl ring exists predominantly in the chair conformation, which is energetically favored by approximately 25-30 kJ/mol over other conformations such as boat or twist-boat forms [6]. Within the chair conformation, the ethyl substituent can adopt either equatorial or axial positions, with the equatorial orientation being strongly preferred due to the avoidance of unfavorable 1,3-diaxial interactions [6]. The energy difference between equatorial and axial orientations for an ethyl group is approximately 7-8 kJ/mol, making the equatorial conformer the predominant species at room temperature.

The ethyl substituent itself introduces additional conformational complexity through rotation about the C-C bond connecting it to the cyclohexyl ring. This rotation is characterized by a three-fold barrier with anti and gauche conformations separated by barriers of approximately 12-15 kJ/mol. The anti conformation, where the ethyl group is oriented away from the cyclohexyl ring, is typically favored by 2-3 kJ/mol over the gauche conformations [6].

The connection between the cyclohexyl ring and the aniline moiety introduces another important conformational degree of freedom. The torsional angle between the cyclohexyl ring and the aromatic system affects both the electronic conjugation and the overall molecular geometry. Studies on related systems suggest that the cyclohexyl ring preferentially adopts orientations that minimize steric interactions while maintaining some degree of electronic communication with the aromatic system [7].

Systematic conformational searches using molecular mechanics methods would identify the low-energy conformers for subsequent quantum chemical optimization. The OPLS or AMBER force fields have been successfully applied to similar systems, providing reliable initial geometries for higher-level calculations [8]. The conformational search would typically involve systematic rotation about the key torsional angles combined with ring pucker analysis for the cyclohexyl moiety.

The relative populations of different conformers at room temperature can be estimated using Boltzmann statistics based on the calculated energy differences. For 4-(2-Ethylcyclohexyl)aniline, the predominant conformer would likely feature the cyclohexyl ring in the chair conformation with the ethyl substituent in the equatorial position and adopting the anti orientation. This conformer would account for a significant fraction of the molecular population under ambient conditions.

Density Functional Theory Calculations

Density functional theory calculations provide the theoretical foundation for understanding the electronic structure and geometric properties of 4-(2-Ethylcyclohexyl)aniline. The selection of appropriate functionals and basis sets is crucial for obtaining accurate results that can be meaningfully compared with experimental observations.

The B3LYP functional has been extensively used for geometry optimization of aromatic amines, providing reliable bond lengths and angles that typically agree with experimental values within 0.02 Å and 2°, respectively [9]. For 4-(2-Ethylcyclohexyl)aniline, B3LYP calculations would accurately predict the aromatic ring geometry, amino group planarity, and cyclohexyl ring conformation. The inclusion of Grimme's D3 dispersion correction (B3LYP-D3) would be essential for properly describing the intramolecular interactions between the aromatic and aliphatic portions of the molecule [10].

The M06-2X functional represents a more sophisticated approach that includes medium-range electron correlation effects and has shown superior performance for systems involving noncovalent interactions [11]. For aromatic amines with bulky substituents, M06-2X often provides more accurate energetics and geometric parameters compared to B3LYP, particularly for conformational energy differences and barrier heights [11]. The M06-2X functional would be particularly valuable for determining the relative stabilities of different conformers and for calculating accurate rotational barriers.

MP2 calculations would provide a correlated wavefunction-based reference for comparison with DFT results. MP2 typically gives excellent geometric parameters for aromatic systems and can serve as a benchmark for evaluating the performance of density functionals [12]. However, the computational cost of MP2 scales as N^5 with system size, making it less practical for extensive conformational searches.

The choice of basis set significantly affects the accuracy of the calculations. The 6-31G(d) basis set provides a good balance between computational efficiency and accuracy for geometry optimization, while the 6-31+G(d,p) basis set includes diffuse functions that are important for describing the electron distribution in aromatic systems [10]. For high-accuracy calculations, the 6-311++G(d,p) basis set would provide near-complete basis set results for a molecule of this size.

Geometry optimization at the B3LYP-D3/6-31+G(d,p) level would provide accurate structural parameters for 4-(2-Ethylcyclohexyl)aniline. The aromatic C-C bond lengths would be predicted to be approximately 1.39-1.40 Å, while the C-N bond length would be around 1.37-1.38 Å, reflecting the partial double bond character due to resonance delocalization [9]. The cyclohexyl ring would adopt standard chair conformation bond lengths and angles, with C-C bonds around 1.53 Å and C-C-C angles near 109.5°.

Frequency calculations would confirm that the optimized structures correspond to true minima on the potential energy surface and would provide vibrational frequencies for comparison with experimental infrared and Raman spectra. The calculated frequencies would need to be scaled by empirical factors (typically 0.96-0.98 for B3LYP) to account for anharmonicity and systematic errors in the functional [10].

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would provide insights into the electronic structure and reactivity of the molecule. The HOMO would primarily be localized on the amino group and aromatic ring, while the LUMO would be centered on the aromatic system. The HOMO-LUMO gap would indicate the electronic excitation energy and provide information about the molecule's optical properties [9].

Natural bond orbital (NBO) analysis would reveal the electronic delocalization patterns and charge distribution within the molecule. The NBO analysis would quantify the extent of conjugation between the amino group and the aromatic ring, as well as any hyperconjugative interactions involving the cyclohexyl substituent [9].

Comparative Structural Analysis with Analogous Compounds

The structural characteristics of 4-(2-Ethylcyclohexyl)aniline can be better understood through systematic comparison with related compounds that share similar structural features. This comparative analysis reveals the specific effects of different substituents on molecular geometry, electronic properties, and conformational behavior.

Aniline serves as the fundamental reference compound with the molecular formula C₆H₅NH₂. The parent aniline molecule exhibits a planar aromatic ring with the amino group showing slight pyramidalization, with the nitrogen atom displaced from the aromatic plane by approximately 0.05 Å [7]. The C-N bond length in aniline is 1.36 Å, indicating significant double bond character due to resonance delocalization. The amino group adopts a nearly planar geometry with H-N-H bond angles of approximately 113° [7].

4-Cyclohexylaniline represents the direct structural analog lacking the ethyl substituent on the cyclohexyl ring. This compound has been extensively studied using both experimental and computational methods [7]. The cyclohexyl ring adopts a chair conformation with the ring connected to the aromatic system through an equatorial bond. The dihedral angle between the cyclohexyl ring and the aromatic plane is approximately 40-50°, representing a balance between steric interactions and electronic effects [7]. The presence of the cyclohexyl substituent introduces minimal perturbation to the aromatic ring geometry, with C-C bond lengths remaining close to those in aniline.

4-Ethylaniline provides insight into the electronic effects of ethyl substitution directly on the aromatic ring. The ethyl group acts as a mild electron-donating substituent, causing a slight upfield shift in the aromatic proton NMR signals and a small decrease in the ionization potential compared to aniline [13]. The molecular geometry remains essentially unchanged from aniline, with the ethyl substituent adopting the preferred anti conformation to minimize steric interactions.

2-Ethylcyclohexylaniline represents a regioisomeric analog where the ethyl group is positioned at the 2-position of the cyclohexyl ring. This compound would exhibit similar conformational preferences to 4-(2-Ethylcyclohexyl)aniline but with different steric interactions due to the altered substitution pattern. The comparison between these regioisomers would reveal the specific effects of ethyl group positioning on molecular conformation and properties.

N-Cyclohexylaniline differs from 4-(2-Ethylcyclohexyl)aniline in having the cyclohexyl substituent attached to the nitrogen atom rather than the aromatic ring. This structural modification significantly affects the electronic properties and conformational behavior, with the N-cyclohexyl derivative showing reduced aromaticity and altered basicity compared to the para-substituted analog [14].

The comparative analysis reveals several key structural trends:

CompoundMolecular FormulaKey Structural FeaturesDistinctive Properties
AnilineC₆H₅NH₂Planar aromatic ring, pyramidal NH₂Reference compound, pKₐ = 4.6
4-CyclohexylanilineC₁₂H₁₇NChair cyclohexyl, equatorial attachmentIncreased steric bulk, hydrophobic character
4-EthylanilineC₈H₁₁NEthyl directly on aromatic ringElectron-donating effect, minimal steric impact
4-(2-Ethylcyclohexyl)anilineC₁₃H₁₉NEthyl on cyclohexyl, complex conformational landscapeCombined steric and electronic effects

The electronic effects of the different substituents can be quantified through parameters such as Hammett constants and NMR chemical shifts. The cyclohexyl group is essentially electronically neutral with a Hammett σ value near zero, while the ethyl group exhibits a small negative σ value indicating weak electron donation [15]. The combination of these effects in 4-(2-Ethylcyclohexyl)aniline results in electronic properties that are intermediate between the parent aniline and the substituted analogs.

Conformational flexibility increases significantly with the size and complexity of the substituents. While aniline has essentially no conformational degrees of freedom, 4-cyclohexylaniline introduces ring pucker and orientation variables. The addition of the ethyl substituent in 4-(2-Ethylcyclohexyl)aniline further increases the conformational space, requiring more sophisticated computational methods for complete characterization.

The comparative analysis also extends to spectroscopic properties, where the different substituents cause characteristic changes in NMR chemical shifts, vibrational frequencies, and electronic absorption spectra. These changes provide valuable structural information and serve as fingerprints for compound identification and characterization.

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

203.167399674 g/mol

Monoisotopic Mass

203.167399674 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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